1,5-dimethyl-N-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
1,5-dimethyl-N-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carboxamide, also known as DMBC, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. DMBC is a pyrazole derivative that possesses unique properties that make it suitable for use in scientific research.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carboxamide is not fully understood. However, studies have shown that this compound inhibits the production of pro-inflammatory cytokines and prostaglandins. This compound also inhibits the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been found to reduce inflammation, pain, and fever in animal models. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has been shown to have a low toxicity profile, making it a promising candidate for use in scientific research.
Advantages and Limitations for Lab Experiments
1,5-dimethyl-N-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and the yield of the product is high. This compound has been shown to have a low toxicity profile, making it suitable for use in animal studies. However, this compound has some limitations. This compound is not water-soluble, making it difficult to administer in vivo. This compound also has a short half-life, which may limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of 1,5-dimethyl-N-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carboxamide. One potential area of research is the development of this compound-based drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for use in cancer therapy. Another area of research is the development of water-soluble this compound derivatives. Water-soluble this compound derivatives would be easier to administer in vivo and may have improved effectiveness. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a pyrazole derivative that possesses unique properties that make it suitable for use in scientific research. This compound has been extensively studied for its potential applications in various fields, including cancer therapy. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties. This compound has a low toxicity profile, making it a promising candidate for use in animal studies. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
1,5-dimethyl-N-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 4-methylbenzylamine and nitric acid. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis method of this compound is relatively easy, and the yield of the product is high.
Scientific Research Applications
1,5-dimethyl-N-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been shown to have potential applications in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
1,5-dimethyl-N-[(4-methylphenyl)methyl]-4-nitropyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-4-6-11(7-5-9)8-15-14(19)12-13(18(20)21)10(2)17(3)16-12/h4-7H,8H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRFDHYLJUPWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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